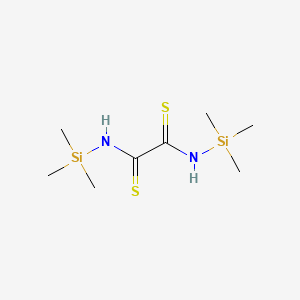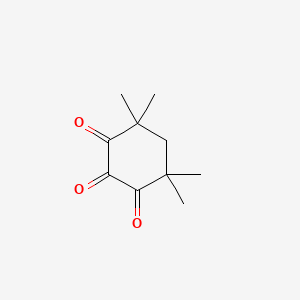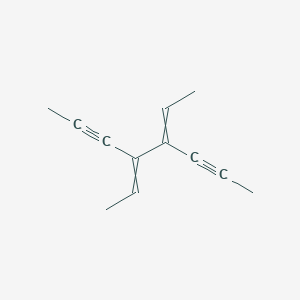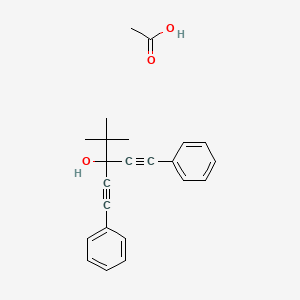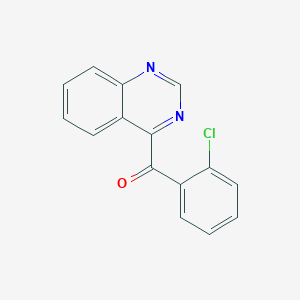
Methanone, (2-chlorophenyl)-4-quinazolinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (2-chlorophenyl)-4-quinazolinyl- is a chemical compound with a molecular formula of C15H10ClN3O This compound is known for its unique structure, which includes a quinazoline ring fused with a methanone group and a 2-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-chlorophenyl)-4-quinazolinyl- typically involves the reaction of 2-chlorobenzoyl chloride with 4-aminoquinazoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of Methanone, (2-chlorophenyl)-4-quinazolinyl- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (2-chlorophenyl)-4-quinazolinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Methanone, (2-chlorophenyl)-4-quinazolinyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methanone, (2-chlorophenyl)-4-quinazolinyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanone, (2-chlorophenyl)phenyl-: This compound has a similar structure but lacks the quinazoline ring, making it less versatile in terms of biological activity.
Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-: This compound contains an amino and nitro group, which imparts different chemical and biological properties compared to Methanone, (2-chlorophenyl)-4-quinazolinyl-.
(2-Chlorophenyl)(1-hydroxycyclopentyl)methanone: This compound has a cyclopentyl group instead of the quinazoline ring, leading to different reactivity and applications.
Uniqueness
Methanone, (2-chlorophenyl)-4-quinazolinyl- stands out due to its unique quinazoline ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Eigenschaften
CAS-Nummer |
55276-60-3 |
|---|---|
Molekularformel |
C15H9ClN2O |
Molekulargewicht |
268.70 g/mol |
IUPAC-Name |
(2-chlorophenyl)-quinazolin-4-ylmethanone |
InChI |
InChI=1S/C15H9ClN2O/c16-12-7-3-1-5-10(12)15(19)14-11-6-2-4-8-13(11)17-9-18-14/h1-9H |
InChI-Schlüssel |
SYAAZTHXQKNKKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC=N2)C(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


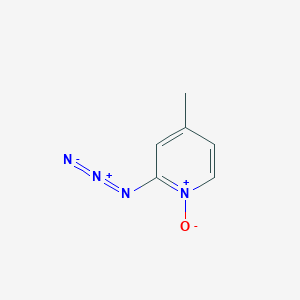
![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)

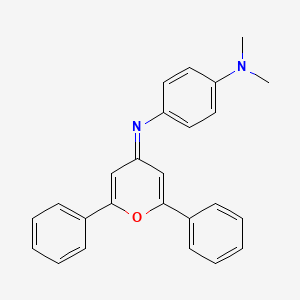
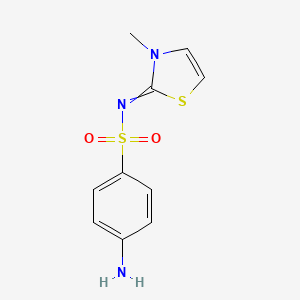

![3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate](/img/structure/B14623934.png)
